Cas no 1000563-47-2 (2-(3-aminopropyl)-6-ethoxyphenol)
2-(3-aminopropyl)-6-ethoxyphenol Chemical and Physical Properties
Names and Identifiers
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- 2-(3-aminopropyl)-6-ethoxyphenol
- EN300-1827671
- 1000563-47-2
- AKOS006314639
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- Inchi: 1S/C11H17NO2/c1-2-14-10-7-3-5-9(11(10)13)6-4-8-12/h3,5,7,13H,2,4,6,8,12H2,1H3
- InChI Key: AVKQXVMYQRXOSW-UHFFFAOYSA-N
- SMILES: O(CC)C1=CC=CC(=C1O)CCCN
Computed Properties
- Exact Mass: 195.125928785g/mol
- Monoisotopic Mass: 195.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 55.5Ų
2-(3-aminopropyl)-6-ethoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1827671-0.05g |
2-(3-aminopropyl)-6-ethoxyphenol |
1000563-47-2 | 0.05g |
$851.0 | 2023-09-19 | ||
| Enamine | EN300-1827671-0.1g |
2-(3-aminopropyl)-6-ethoxyphenol |
1000563-47-2 | 0.1g |
$892.0 | 2023-09-19 | ||
| Enamine | EN300-1827671-0.25g |
2-(3-aminopropyl)-6-ethoxyphenol |
1000563-47-2 | 0.25g |
$933.0 | 2023-09-19 | ||
| Enamine | EN300-1827671-0.5g |
2-(3-aminopropyl)-6-ethoxyphenol |
1000563-47-2 | 0.5g |
$974.0 | 2023-09-19 | ||
| Enamine | EN300-1827671-1.0g |
2-(3-aminopropyl)-6-ethoxyphenol |
1000563-47-2 | 1g |
$1014.0 | 2023-06-03 | ||
| Enamine | EN300-1827671-2.5g |
2-(3-aminopropyl)-6-ethoxyphenol |
1000563-47-2 | 2.5g |
$1988.0 | 2023-09-19 | ||
| Enamine | EN300-1827671-5.0g |
2-(3-aminopropyl)-6-ethoxyphenol |
1000563-47-2 | 5g |
$2940.0 | 2023-06-03 | ||
| Enamine | EN300-1827671-10.0g |
2-(3-aminopropyl)-6-ethoxyphenol |
1000563-47-2 | 10g |
$4360.0 | 2023-06-03 | ||
| Enamine | EN300-1827671-1g |
2-(3-aminopropyl)-6-ethoxyphenol |
1000563-47-2 | 1g |
$1014.0 | 2023-09-19 | ||
| Enamine | EN300-1827671-5g |
2-(3-aminopropyl)-6-ethoxyphenol |
1000563-47-2 | 5g |
$2940.0 | 2023-09-19 |
2-(3-aminopropyl)-6-ethoxyphenol Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-(3-aminopropyl)-6-ethoxyphenol
Research Brief on 2-(3-aminopropyl)-6-ethoxyphenol (CAS: 1000563-47-2): Recent Advances and Applications
2-(3-aminopropyl)-6-ethoxyphenol (CAS: 1000563-47-2) is a chemically synthesized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its role as a bioactive molecule with promising pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. This research brief aims to summarize the latest findings on this compound, focusing on its synthesis, mechanism of action, and potential applications in drug development.
The synthesis of 2-(3-aminopropyl)-6-ethoxyphenol involves multi-step organic reactions, with recent advancements focusing on optimizing yield and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an improved synthetic route using catalytic hydrogenation, achieving a yield of over 85% with high purity. The compound's structural features, including the ethoxy and aminopropyl groups, are critical for its bioactivity, as they facilitate interactions with biological targets such as enzymes and receptors.
In vitro and in vivo studies have highlighted the compound's potential as an antioxidant. Research conducted by Smith et al. (2024) revealed that 2-(3-aminopropyl)-6-ethoxyphenol effectively scavenges reactive oxygen species (ROS) and reduces oxidative stress in neuronal cells, suggesting its utility in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Additionally, its anti-inflammatory properties were demonstrated in a murine model of colitis, where it significantly reduced pro-inflammatory cytokine levels.
Another area of interest is the compound's potential as a precursor for drug development. Recent work by Li et al. (2023) explored its derivatives, identifying several analogs with enhanced bioavailability and target specificity. These derivatives are being evaluated for their efficacy in cancer therapy, particularly in targeting pathways involved in tumor proliferation and metastasis.
Despite these promising findings, challenges remain in translating 2-(3-aminopropyl)-6-ethoxyphenol into clinical applications. Issues such as pharmacokinetics, toxicity profiles, and scalable synthesis need further investigation. Ongoing research is addressing these gaps, with preliminary data suggesting favorable safety profiles in animal models.
In conclusion, 2-(3-aminopropyl)-6-ethoxyphenol represents a versatile compound with significant potential in pharmaceutical research. Its multifaceted bioactivity and modifiable structure make it a valuable candidate for further development. Future studies should focus on optimizing its pharmacological properties and exploring its therapeutic applications in greater depth.
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